6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine moiety can be achieved from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine analogues can be modified at C2 and C6 positions. For example, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed significantly improved potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine analogues include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications
Synthesis Methods
6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is synthesized through efficient and straightforward methods. Hosseini and Bayat (2019) describe a synthesis method involving a five-component cascade reaction using cyanoacetohydrazide, 4-nitroacetophenone, and other compounds in water and ethanol, highlighting the protocol's simplicity and environmental benignity (Hosseini & Bayat, 2019).
Chemical Properties and Analysis
The structural and chemical properties of derivatives of imidazo[1,2-a]pyridine have been explored. Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis on similar compounds, providing insights into their molecular configurations (Dhanalakshmi et al., 2018).
Potential Industrial Applications
Imidazopyridine derivatives have shown potential in industrial applications. Yadav, Behera, and Kumar (2014) investigated the corrosion inhibition properties of imidazopyridine derivatives on mild steel, indicating their utility in corrosion protection (Yadav, Behera, & Kumar, 2014).
Biological and Medicinal Research
While avoiding specifics about drug use and side effects, it is important to note that research has explored the biological activity of imidazo[1,2-a]pyridine derivatives. Göktaş et al. (2014) synthesized novel derivatives and evaluated their antifungal activities, showing moderate activity against various fungal strains (Göktaş et al., 2014).
Environmental Applications
Imidazo[1,2-a]pyridine derivatives have also been studied for environmental applications. Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine for chemical detoxification of mercury chloride, demonstrating their potential use in treating mercury-induced toxicity (Sharma et al., 2018).
Future Directions
properties
IUPAC Name |
6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)8-18-20-16(22)14-10-21-9-12(17)4-7-15(21)19-14/h2-10H,1H3,(H,20,22)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPSNLCDMFSPBN-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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